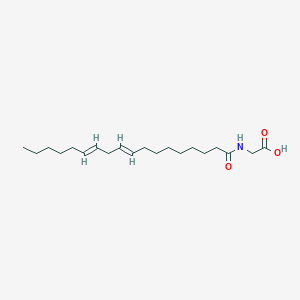

linoleoyl glycine

Description

Classification of N-Linoleoyl Glycine (B1666218) as an N-Acyl Amide and Amino Acid Conjugate

N-linoleoyl glycine is a specific molecule belonging to the larger class of organic compounds known as N-acyl amides. Chemically, it is formed through the conjugation of linoleic acid, an omega-6 fatty acid, with the amino acid glycine. ontosight.ai This structure consists of the acyl group from linoleic acid linked to the nitrogen atom of glycine via an amide bond. mdpi.com

This conjugation places N-linoleoyl glycine into the sub-category of N-acyl amino acids (NAAAs), which are characterized by a covalent amide bond between a fatty acid's acyl moiety and an amino acid. mdpi.com More specifically, it is a linoleic acid amide of glycine. N-acyl amides are a broad category that also includes conjugates with neurotransmitters, ethanolamine (B43304), and taurine. hmdb.ca

Due to the length of its fatty acid chain (linoleic acid has 18 carbons), N-linoleoyl glycine is further classified as a long-chain N-acylamide.

Table 1: Chemical Classification of N-Linoleoyl Glycine

| Classification Level | Description |

|---|---|

| Broad Class | N-Acyl Amide |

| Sub-Class | N-Acyl Amino Acid (NAAA) |

| Specific Conjugate | Amino Acid Conjugate |

| Fatty Acid Component | Linoleic Acid (18:2) |

| Amino Acid Component | Glycine |

| Chain Length Class | Long-Chain N-Acylamide |

Contextualization within the Broader Family of Endogenous Bioactive Lipids

N-linoleoyl glycine is a member of a large and diverse family of endogenous bioactive lipids. These lipids act as signaling molecules involved in a wide range of physiological processes. nih.gov The discovery of N-arachidonoyl ethanolamine (anandamide), an endogenous cannabinoid, was a pivotal moment that paved the way for the identification of a growing family of related lipid signaling molecules, often referred to as the "endocannabinoidome". mdpi.comnih.gov

This extended signaling system includes various N-acyl amides, which are structurally related to anandamide (B1667382). researchgate.net The family of fatty acid amides is categorized based on the amine that is conjugated to the fatty acid. researchgate.net Besides the N-acyl ethanolamines (NAEs) like anandamide, this family includes other classes such as N-acyl glycines, N-acyl serines, and N-acyl taurines. mdpi.com

N-acyl glycines (NAGlys), including N-linoleoyl glycine, are found distributed throughout the central nervous system and other mammalian tissues. mdpi.comnih.gov The varying concentrations of different N-acyl glycines in different tissues suggest they may have region-specific functions. nih.gov For instance, N-linoleoyl glycine is found in numerous tissues, with its highest concentrations typically observed in the lungs. nih.govdiva-portal.org The biological activities attributed to N-acyl glycines as a class include roles in inflammation and cell signaling. nih.govnih.gov

Table 2: Examples of Endogenous N-Acyl Amides

| Compound Name | Class | Fatty Acid | Conjugated Molecule |

|---|---|---|---|

| N-Linoleoyl Glycine | N-Acyl Glycine | Linoleic Acid | Glycine |

| N-Arachidonoyl Glycine | N-Acyl Glycine | Arachidonic Acid | Glycine |

| N-Palmitoyl Glycine | N-Acyl Glycine | Palmitic Acid | Glycine |

| N-Oleoyl Glycine | N-Acyl Glycine | Oleic Acid | Glycine |

| N-Arachidonoyl Ethanolamine (Anandamide) | N-Acyl Ethanolamine | Arachidonic Acid | Ethanolamine |

| N-Oleoyl Ethanolamine | N-Acyl Ethanolamine | Oleic Acid | Ethanolamine |

| N-Arachidonoyl Serine | N-Acyl Serine | Arachidonic Acid | Serine |

Historical Perspectives on the Discovery and Initial Characterization of N-Acyl Glycines

The path to identifying N-linoleoyl glycine and other N-acyl glycines began with research into the endocannabinoid system. The discovery of N-arachidonoyl ethanolamine (anandamide) in the 1990s as an endogenous ligand for cannabinoid receptors sparked immense interest in fatty acid amides. nih.govusf.edu This led researchers to hypothesize the existence of other, structurally similar endogenous lipids.

The existence of lipoamino acids as endogenous substances was first predicted in 1997. nih.gov Following this, the development of advanced analytical techniques like targeted lipidomics, high-performance liquid chromatography (HPLC), and mass spectrometry (MS/MS) enabled the systematic search for and identification of novel N-acyl amides in biological tissues. mdpi.comnih.gov

In 2001, researchers identified a new class of molecules, the arachidonyl amino acids, including N-arachidonoyl glycine (NAGly), in the brain and periphery. nih.govcaymanchem.com This discovery was significant as it confirmed the existence of N-acyl amino acids in vivo. Subsequent research efforts focused on identifying other members of this family. This led to the characterization of a broader range of N-acyl glycines, including N-stearoyl glycine, N-oleoyl glycine, N-docosahexaenoyl glycine, and N-linoleoyl glycine, which were found in various tissues throughout the body. nih.gov The ongoing study of these molecules continues to reveal their complex roles in biology. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C20H35NO3 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6+,10-9+ |

InChI Key |

YCRHZEHWEYAHCO-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of N Linoleoyl Glycine

Endogenous Formation Mechanisms

The primary mechanism for the endogenous formation of N-linoleoyl glycine (B1666218) involves the direct condensation of a fatty acid, specifically linoleic acid, with glycine. This reaction is catalyzed by a family of enzymes known as glycine N-acyltransferases. mdpi.comnih.gov Another proposed pathway involves the sequential oxidation of N-linoleoyl ethanolamine (B43304). nih.gov

Putative In Vitro Enzymatic Synthesis Routes

In addition to the endogenous pathways, in vitro enzymatic synthesis of N-acyl glycines, including N-linoleoyl glycine, has been explored. One reported method involves the use of alcohol dehydrogenase (ADH) to catalyze the sequential oxidation of N-acyl ethanolamides. nih.gov For example, anandamide (B1667382) (N-arachidonoyl ethanolamine) can be oxidized to N-arachidonoyl glycine. nih.gov Another approach utilizes lipases to catalyze the amidation of fatty acids with glycine in an aqueous system, a greener alternative to chemical synthesis. researchgate.net Engineered lipases have shown enhanced catalytic efficiency in producing N-lauroylglycine and other N-acyl glycines. researchgate.net Furthermore, cytochrome c has been reported to catalyze the synthesis of N-oleoylglycine and N-arachidonoylglycine from their respective acyl-CoAs and glycine in the presence of hydrogen peroxide. mdpi.comnih.gov

Data Tables

Table 1: Key Enzymes in N-Linoleoyl Glycine Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |

| GLYATL2 | Catalyzes the synthesis of N-acyl glycines. nih.gov | Medium and long-chain acyl-CoAs (e.g., oleoyl-CoA), Glycine. nih.govmybiosource.com | N-acyl glycines (e.g., N-oleoyl glycine). nih.gov | Endoplasmic Reticulum. nih.govebi.ac.uk |

| GLYATL3 | Responsible for the formation of long-chain N-acylglycines. researchgate.netnih.gov | Long-chain fatty acyl-CoA thioesters, Glycine. uniprot.org | Long-chain N-acylglycines. uniprot.org | Not specified in the provided context. |

| PM20D1 | Regulates N-acyl amino acid levels through bidirectional synthesis and hydrolysis. uniprot.orgebi.ac.uk | Free fatty acids, Amino acids. wikipedia.org | N-acyl amino acids. wikipedia.org | Secreted. uniprot.org |

Oxidative Metabolism via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase from N-Acylethanolamines

An alternative biosynthetic route to N-acyl glycines is the sequential oxidation of N-acylethanolamines. nih.govmdpi.com This two-step process is catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govresearchgate.net In this pathway, an N-acylethanolamine, such as N-linoleoylethanolamine, is first oxidized by an ADH to form an intermediate N-acylglycinal. nih.gov Subsequently, an ALDH catalyzes the oxidation of this intermediate to the final N-acyl glycine product. mdpi.comnih.gov

Evidence for this pathway comes from studies on anandamide (N-arachidonoylethanolamine), which can be converted to N-arachidonoyl glycine in liver cells. nih.gov Further research has identified specific human ADH isozymes, such as ADH7, that can catalyze the initial oxidation of anandamide. mdpi.comnih.gov While this pathway has been primarily demonstrated for N-arachidonoyl glycine, it is proposed to be a general mechanism for the formation of other long-chain N-acyl glycines, including N-linoleoyl glycine, from their corresponding N-acylethanolamine precursors. nih.govnih.gov

| Enzyme Family | Precursor | Intermediate | Final Product |

| Alcohol Dehydrogenase (ADH) | N-Acylethanolamine | N-Acylglycinal | - |

| Aldehyde Dehydrogenase (ALDH) | N-Acylglycinal | - | N-Acyl Glycine |

Contribution of Gut Microbiota to N-Linoleoyl Glycine Biogenesis

The gut microbiome is increasingly recognized as a significant contributor to the host's metabolome, including the production of bioactive lipids. nih.gov Commensal bacteria, particularly from the genus Bacteroides, have been shown to produce N-acyl glycines. researchgate.net These bacteria possess N-acyltransferases that can synthesize N-(3-hydroxyacyl)glycines. nih.gov

The biosynthesis of certain N-(3-acyloxyacyl)glycines with linear acyl chains is considered possible within the mammalian gut microbiota. nih.gov This is attributed to the high availability of linear long-chain fatty acids from both endogenous and dietary sources, which can be utilized by the gut bacteria as building blocks. nih.gov For instance, studies have shown that Bacteroides thetaiotaomicron and Bacteroides intestinalis can produce long-chain unsaturated oleoyl (B10858665) and arachidonoyl glycines, particularly when cultured in an animal-based nutrient broth. researchgate.net This suggests that the gut microbiota could directly synthesize N-linoleoyl glycine if linoleic acid is available in the gut environment.

Precursor Lipid Availability and its Influence on N-Linoleoyl Glycine Biosynthesis

The rate of N-linoleoyl glycine biosynthesis is intrinsically linked to the availability of its precursor lipids: linoleic acid and N-linoleoylethanolamine. The direct condensation pathway relies on the presence of linoleoyl-CoA, which is formed from free linoleic acid by acyl-CoA synthetases. nih.govresearchgate.net Therefore, the intracellular concentration of free linoleic acid, derived from dietary intake or the breakdown of more complex lipids, will directly influence the production of N-linoleoyl glycine via this route.

Similarly, the oxidative metabolism pathway is dependent on the availability of N-linoleoylethanolamine. nih.govmdpi.com The levels of N-acylethanolamines are, in turn, regulated by the hydrolysis of their phospholipid precursors, N-acyl-phosphatidylethanolamines (NAPEs). hmdb.ca Thus, the enzymatic activity of NAPE-hydrolyzing enzymes and the abundance of linoleic acid-containing NAPEs will ultimately affect the precursor pool for N-linoleoyl glycine synthesis through this pathway.

The influence of precursor availability is also evident in the context of the gut microbiota. The composition of the diet, particularly the types of fatty acids consumed, can shape the profile of N-acyl glycines produced by gut bacteria. researchgate.net A diet rich in linoleic acid would likely increase its availability in the gut, providing the necessary substrate for microbial synthesis of N-linoleoyl glycine.

| Biosynthetic Pathway | Key Precursor(s) | Factors Influencing Availability |

| Cytochrome c/GLYAT-dependent Condensation | Linoleoyl-CoA, Glycine | Dietary intake of linoleic acid, activity of acyl-CoA synthetases. nih.govresearchgate.net |

| Oxidative Metabolism | N-Linoleoylethanolamine | Hydrolysis of N-linoleoyl-phosphatidylethanolamine. hmdb.ca |

| Gut Microbiota Synthesis | Linoleic Acid, Glycine | Dietary fat composition. researchgate.net |

Metabolism, Degradation, and Turnover of N Linoleoyl Glycine

Enzymatic Hydrolysis Pathways

The primary route for the inactivation of many N-acyl amides is through enzymatic hydrolysis, which cleaves the amide bond to release the constituent fatty acid and amino acid.

Role of Fatty Acid Amide Hydrolase (FAAH) in N-Linoleoyl Glycine (B1666218) Degradation

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of a variety of endogenous fatty acid amides. mdpi.comelifesciences.org Research has shown that FAAH can hydrolyze N-acyl glycines, including N-linoleoyl glycine, to linoleic acid and glycine. nih.gov However, the efficiency of this hydrolysis can vary significantly depending on the structure of the N-acyl glycine. nih.gov For instance, while N-arachidonoyl glycine is a substrate for FAAH, its hydrolysis is considerably slower than that of the primary FAAH substrate, anandamide (B1667382). nih.gov This suggests that N-linoleoyl glycine may act as an endogenous inhibitor of FAAH, thereby influencing the levels of other FAAH substrates. nih.govoup.com Studies in mice lacking the FAAH gene (FAAH knockout mice) have shown altered levels of various N-acyl amino acids, further underscoring the role of this enzyme in their metabolism. mdpi.com The degradation of N-acyl glycines by FAAH is considered a significant pathway for terminating their signaling actions. nih.gov

Comparative Analysis of FAAH Inhibition by N-Linoleoyl Glycine Analogues

The structural characteristics of N-acyl amino acids play a critical role in their interaction with the active site of FAAH, leading to varying degrees of inhibition. While specific extensive comparative studies on a wide range of N-linoleoyl glycine analogues are limited, data from related N-acyl glycines provide valuable insights into these structure-activity relationships.

For example, N-arachidonoyl glycine has been shown to interact with and inhibit FAAH with a half-maximal inhibitory concentration (IC50) of 4.9 μM. mendeley.com In contrast, N-linoleoyl glycine has been reported to inhibit the hydrolysis of anandamide by FAAH with an IC50 value of approximately 25 µM, indicating it is a less potent inhibitor than its arachidonoyl counterpart. The nature of the amino acid conjugate also influences FAAH inhibition, with some N-acyl alanines being very weak inhibitors of the enzyme. nih.gov

Comparative FAAH Inhibition by N-Acyl Glycine Analogues

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| N-Arachidonoyl Glycine | 4.9 | mendeley.com |

| N-Linoleoyl Glycine | ~25 | |

| N-Arachidonoyl Alanine (B10760859) | Weak Inhibitor | nih.gov |

Oxidative Metabolism of N-Linoleoyl Glycine

In addition to hydrolysis, N-linoleoyl glycine can be metabolized through oxidative pathways, leading to the formation of different bioactive molecules.

Conversion to Primary Fatty Acid Amides (PFAMs) via Peptidylglycine α-Amidating Monooxygenase (PAM)

Peptidylglycine α-amidating monooxygenase (PAM) is a bifunctional enzyme known for its role in the biosynthesis of amidated peptides. uniprot.orgwikipedia.orguniprot.org However, research has revealed that PAM also catalyzes the oxidative cleavage of N-acyl glycines to produce primary fatty acid amides (PFAMs). nih.govcore.ac.uknih.govmdpi.com This process has been demonstrated with various N-acyl glycines, and it is proposed that N-linoleoyl glycine is converted to linoleamide (B162930) through this pathway. core.ac.uk Studies using purified recombinant PAM have shown the conversion of a range of fatty glycines, from formylglycine to linoleoylglycine, into their corresponding primary amides. core.ac.uk The affinity of these substrates for PAM appears to increase with the length of the acyl chain. core.ac.uk Furthermore, inhibition of PAM in cell cultures leads to an accumulation of N-oleoylglycine, providing strong evidence for the in vivo relevance of this metabolic route for N-acyl glycines. nih.gov This suggests that PAM plays a crucial role in the turnover of N-linoleoyl glycine and the production of another class of signaling lipids, the PFAMs.

Production of Glyoxylate (B1226380) as a Co-product of PAM Activity

The enzymatic reaction catalyzed by PAM involves two sequential steps mediated by its two distinct catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). uniprot.orgwikipedia.orguniprot.org In the context of N-acyl glycine metabolism, the PHM domain first hydroxylates the α-carbon of the glycine moiety. Subsequently, the PAL domain cleaves the C-N bond, resulting in the formation of the corresponding primary fatty acid amide and glyoxylate as a co-product. uniprot.orgwikipedia.orguniprot.org Therefore, the conversion of N-linoleoyl glycine to linoleamide by PAM is accompanied by the stoichiometric production of glyoxylate.

Investigation of Selective Oxygenation Pathways (e.g., via Cyclooxygenase-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. Notably, the active site of COX-2 is larger than that of its isoform, COX-1, allowing it to accommodate bulkier substrates, including certain N-acyl amino acids. acs.orgacs.org Research has demonstrated that N-arachidonoyl glycine is a selective substrate for COX-2, which metabolizes it to prostaglandin (B15479496) H2-glycine (PGH2-Gly). nih.gov Given the structural similarity between N-linoleoyl glycine and N-arachidonoyl glycine, it is highly probable that N-linoleoyl glycine is also a substrate for COX-2. This metabolic pathway would lead to the formation of a novel class of linoleoyl-derived eicosanoids. While direct experimental evidence for the specific products of N-linoleoyl glycine oxygenation by COX-2 is still emerging, the established activity of COX-2 on related N-acyl glycines suggests this is a viable and potentially significant metabolic route. nih.govoup.com

Enzymatic Pathways in N-Linoleoyl Glycine Metabolism

| Enzyme | Metabolic Action | Products | Reference |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis | Linoleic acid, Glycine | mdpi.comnih.gov |

| Peptidylglycine α-Amidating Monooxygenase (PAM) | Oxidative Cleavage | Linoleamide, Glyoxylate | nih.govuniprot.orgcore.ac.uk |

| Cyclooxygenase-2 (COX-2) | Selective Oxygenation (inferred) | Prostaglandin-like compounds | nih.govacs.org |

Non-Enzymatic Degradation Mechanisms of N-Linoleoyl Glycine

While enzymatic pathways are significant in the metabolism of N-acyl amino acids, non-enzymatic mechanisms also contribute to their degradation. These processes are primarily governed by the chemical stability of the molecule's constituent parts: the amide bond and the polyunsaturated linoleoyl chain.

Hydrolysis under Varied pH Conditions

The amide bond linking the linoleoyl group to glycine is susceptible to hydrolysis, a reaction that cleaves the bond to yield linoleic acid and glycine. The rate of this non-enzymatic hydrolysis is highly dependent on pH.

Like peptide bonds, the amide bond in N-linoleoyl glycine can be hydrolyzed under both acidic and basic conditions pirogov-university.com.

Acid-Catalyzed Hydrolysis : In an acidic environment (low pH), the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This process facilitates the cleavage of the amide bond.

Base-Catalyzed Hydrolysis : Under basic conditions (high pH), a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the amide bond. While the reverse reaction, the synthesis of N-acyl amino acids, has been shown to be possible under alkaline conditions (pH > 8), the hydrolytic reaction is generally favored by a significant margin from a kinetic standpoint frontiersin.org.

The specific kinetics of hydrolysis for N-linoleoyl glycine are not extensively detailed in the literature, but the general principles of amide chemistry suggest that the compound would be unstable at the extremes of the pH scale. It is important to note that some non-enzymatic reactions can occur at a slower rate under physiological conditions, and trace amounts of N-acylated amino acid conjugates have been observed to form non-enzymatically from 2-keto acids at a pH below 2 mdpi.com.

Reactions with Oxidizing Agents

The linoleoyl component of N-linoleoyl glycine contains two double bonds in a 1,4-diene arrangement, making it particularly vulnerable to oxidation. nih.gov

Safety data for N-linoleoyl glycine explicitly lists strong oxidizing agents as incompatible materials caymanchem.com. Reaction with such agents can lead to the breakdown of the molecule, with potential hazardous decomposition products including carbon dioxide, carbon monoxide, and nitrogen oxides caymanchem.com.

The polyunsaturated fatty acid chain is a primary target for oxidation. This can occur through several mechanisms, including autoxidation and photo-oxidation, which involve reactive oxygen species (ROS). The double bonds are susceptible to attack, leading to the formation of various oxidation products, such as hydroperoxides, aldehydes, and ketones. Enzyme-catalyzed oxidation of the acyl group has been reported for several N-acyl amino acids, including N-arachidonoylglycine, a structurally similar compound frontiersin.org. This enzymatic susceptibility underscores the inherent reactivity of the polyunsaturated acyl chain, which would also be prone to non-enzymatic oxidation.

Role of Glycine Conjugation in Xenobiotic Metabolism and Detoxification (General Context for N-Acyl Glycines)

N-acyl glycines, such as N-linoleoyl glycine, are part of a broader class of molecules formed through glycine conjugation, a critical Phase II detoxification pathway. acs.orgresearchgate.net This metabolic process is essential for converting a wide range of endogenous and foreign compounds (xenobiotics) into more water-soluble, less toxic forms that can be easily excreted from the body, primarily in the urine. acs.orgtandfonline.comresearchgate.net

The glycine conjugation pathway is a two-step enzymatic process that primarily takes place in the mitochondria of liver and kidney cells. tandfonline.comresearchgate.net

Activation to an Acyl-CoA Ester : The first step involves the activation of a carboxylic acid (either from a xenobiotic like benzoic acid or an endogenous metabolite) to a high-energy acyl-coenzyme A (acyl-CoA) thioester. researchgate.nettandfonline.commdpi.com This reaction is catalyzed by mitochondrial acyl-CoA ligases, such as xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B). researchgate.netmdpi.com

Conjugation with Glycine : In the second step, the acyl group is transferred from the acyl-CoA molecule to the amino group of glycine. uniprot.org This reaction is catalyzed by glycine N-acyltransferase (GLYAT), forming the final N-acyl glycine conjugate. researchgate.nettandfonline.commdpi.com

This pathway plays a fundamental role in metabolic homeostasis by detoxifying various compounds. researchgate.netresearchgate.net By conjugating them with glycine, the body converts potentially toxic, lipophilic acids into hydrophilic conjugates that are more readily transported out of the mitochondria and excreted. mdpi.com This process is crucial for managing the metabolic load from dietary components, environmental toxins, and byproducts of endogenous metabolism. researchgate.net If a xenobiotic acyl-CoA is formed that cannot be further metabolized, its accumulation can lead to mitochondrial toxicity. tandfonline.com Thus, glycine conjugation is a vital mechanism for preventing the harmful accumulation of these reactive intermediates. researchgate.netmdpi.com

Table of Compounds

Biological Roles and Molecular Mechanisms of N Linoleoyl Glycine

Participation in Lipid Signaling Systems

N-linoleoyl glycine (B1666218) exerts its biological effects by interacting with specific receptor systems, positioning it as a key player in lipid-mediated cell signaling.

The broader class of N-acyl amides, to which N-linoleoyl glycine belongs, is known to be involved in lipid signaling through interactions with Transient Receptor Potential (TRP) channels. hmdb.cahmdb.ca While direct studies on N-linoleoyl glycine are limited, research on structurally analogous compounds provides strong evidence for its potential activity at these channels.

For instance, several N-acyl amides with similar structures have been identified as activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.com These include N-linoleoyl ethanolamide and N-docosahexaenoyl glycine. mdpi.com The activation of TRPV1 by these related molecules leads to calcium ion mobilization into the cell. mdpi.com Given the structural similarities, it is plausible that N-linoleoyl glycine may also function as a modulator of TRP channel activity, a role that is an active area of investigation for many N-acyl amides. hmdb.cahmdb.ca

A primary mechanism through which N-linoleoyl glycine functions is by acting as an agonist at the G protein-coupled receptor GPR132, also known as G2A. nih.govnih.gov This receptor is highly expressed in immune cells like macrophages and lymphocytes. nih.govscienceopen.com

N-linoleoyl glycine has been identified as a potent lipid activator of GPR132, with an efficacy comparable to another established endogenous ligand, 9-hydroxyoctadecadienoic acid (9-HODE). nih.govresearchgate.net Studies have established an order of potency for GPR132 activation among several N-acylglycines. nih.govnih.govresearchgate.net Furthermore, N-linoleoyl glycine effectively activates human, rat, and mouse versions of the GPR132 receptor. nih.govresearchgate.net

The molecular interaction between N-linoleoyl glycine and GPR132 is believed to involve the lipid's acyl side-chain extending into the membrane bilayer between the receptor's transmembrane domains 4 and 5. researchgate.net Mutagenesis studies have highlighted the critical role of an arginine residue at position 203 within the fifth transmembrane domain for the activation of GPR132 by N-acyl amides. researchgate.net In addition to G-protein signaling, activation of GPR132 by N-linoleoyl glycine also stimulates the association of the receptor with β-arrestin. nih.gov

Table 1: Relative Potency of N-Acylamides as GPR132 Agonists

| Compound | Relative Potency at GPR132 |

|---|---|

| N-palmitoylglycine | Most Potent |

| 9-HODE | ≈ N-linoleoylglycine |

| N-linoleoylglycine | ≈ 9-HODE |

| Linoleamide (B162930) | Less Potent |

| N-oleoylglycine | ≈ N-stearoylglycine |

| N-stearoylglycine | ≈ N-oleoylglycine |

| N-arachidonoylglycine | Less Potent |

| N-docosahexaenoylglycine | Least Potent |

This table is based on findings from multiple studies characterizing the agonist activity of various lipids at the GPR132 receptor. nih.govnih.govresearchgate.net

Interaction with Transient Receptor Potential (TRP) Channels

Modulation of Cellular Processes

N-linoleoyl glycine plays a significant role in modulating fundamental cellular activities, particularly those involved in the immune response and inflammation.

The general class of N-acyl amides is recognized for its role in cell migration. hmdb.ca While the effects of N-linoleoyl glycine on reducing leukocyte migration have been documented in in vivo models such as the mouse peritonitis assay, detailed mechanisms from in vitro migration studies are still being elucidated. nih.govnih.govalloblends.com

In these in vivo models, N-linoleoyl glycine administration significantly reduces the migration of leukocytes to sites of inflammation. alloblends.comresearchgate.net The underlying mechanism for this effect, which has been explored using in vitro systems, is closely linked to its role in resolving inflammation. Specifically, its ability to stimulate the production of anti-inflammatory and pro-resolving mediators in immune cells like macrophages is a key factor. nih.govscienceopen.comnih.gov By promoting an inflammation-resolving environment, N-linoleoyl glycine indirectly modulates the migratory behavior of immune cells.

N-linoleoyl glycine demonstrates clear anti-inflammatory and pro-resolving functions in various model systems. nih.govnih.gov Its activity is particularly noted in the context of promoting the resolution of inflammation, a process crucial for returning tissue to homeostasis after an immune response. alloblends.com The biological activity of N-linoleoyl glycine aligns with the expression of its receptor, GPR132, in key immune cells. scienceopen.com

A critical aspect of N-linoleoyl glycine's anti-inflammatory mechanism is its ability to stimulate the production of the inflammation-resolving eicosanoid 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). nih.govalloblends.com This has been demonstrated both in peritoneal cells harvested from in vivo models and, significantly, in in vitro studies using the mouse macrophage RAW 264.7 cell line. nih.govnih.govalloblends.com

In macrophage cell lines, N-linoleoyl glycine induces a robust, concentration-dependent increase in the synthesis of 15d-PGJ2. nih.gov The potency of N-linoleoyl glycine in this regard is comparable to that of the well-studied N-arachidonoylglycine. nih.gov This stimulation is considered a key mechanism for its inflammation-resolving effects, as 15d-PGJ2 is a known endogenous ligand for the anti-inflammatory transcription factor PPAR-γ. nih.gov

Table 2: Stimulation of 15-deoxy-Δ¹²‚¹⁴-PGJ₂ (PGJ) Production by N-Linoleoyl Glycine (LINgly) in RAW 264.7 Macrophage Cells

| Concentration of LINgly (μM) | PGJ Production (pg/mL) |

|---|---|

| 0 (Control) | 100 |

| 0.5 | 280 |

| 1.0 | 380 |

| 5.0 | 450 |

| 10.0 | 450 |

Data represents the mean values from an in vitro study evaluating the effect of N-linoleoyl glycine on the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²‚¹⁴-PGJ₂ in a macrophage cell line. nih.gov

Role in Inflammatory Pathways and Resolution Mechanisms in Model Systems

Investigations into Stereoisomeric Specificity in Inflammatory Responses

The anti-inflammatory activities of N-acyl amino acids can be significantly influenced by the stereochemistry of the amino acid component. nih.gov Studies exploring structural analogs of N-linoleoyl glycine have revealed a notable degree of stereospecificity in their ability to elicit inflammatory responses. nih.govnih.gov

In an in vitro model utilizing mouse macrophage RAW264.7 cells, the differential effects of D- and L-alanine isomers of linoleoyl conjugates were examined. nih.gov The primary measure of activity was the stimulation of 15-deoxy-Δ¹³,¹⁴-prostaglandin J₂ (15d-PGJ₂) production, an eicosanoid known for its inflammation-resolving properties. A high degree of stereospecificity was observed, with the D-alanine derivative being the most active among the analogs tested. nih.govnih.gov Conversely, the L-alanine isomer was found to be less active, highlighting that the chiral nature of the amino acid residue is a critical factor in modulating the anti-inflammatory potential of these lipid molecules. nih.govnih.gov

Influence on Cell Proliferation in Specific Cell Lines (e.g., Murine Macrophage RAW264.7)

N-linoleoyl glycine has demonstrated the ability to influence cell proliferation, particularly in immune cell lines. Research has shown that N-linoleoyl glycine, along with docosahexaenoyl glycine, suppresses the proliferation of the murine macrophage cell line, RAW264.7. nih.gov In contrast, another N-acyl glycine, N-oleoyl glycine, did not show any effect on the proliferation of these cells. nih.gov This suggests a degree of specificity related to the fatty acid component of the molecule in mediating anti-proliferative effects on macrophages. nih.gov

Activation of Ion Channels (e.g., hKCNQ1/hKCNE1 Channels in Xenopus Oocytes)

N-linoleoyl glycine has been identified as an activator of specific ion channels. medchemexpress.commolnova.comchemicalbook.com Research demonstrates that this compound has activating effects on the human voltage-gated potassium channel KCNQ1, when co-expressed with its ancillary subunit KCNE1 (hKCNQ1/hKCNE1), in Xenopus oocytes. medchemexpress.commolnova.comnih.gov The KCNQ1/KCNE1 channel complex is responsible for the slow delayed rectifier potassium current (IKs), which is crucial for cardiac action potential repolarization.

Studies comparing the effects of N-linoleoyl glycine (Lin-GLY) and N-docosahexaenoyl glycine (DHA-GLY) found that both compounds were similarly effective at activating the human IKs channel. nih.govdiva-portal.org As shown in the table below, at a concentration of 20 μM, both Lin-GLY and DHA-GLY shifted the voltage dependence of channel activation (V₅₀) by approximately -34 mV. nih.gov

| Compound | Concentration (μM) | Shift in Activation Midpoint (ΔV₅₀, mV) |

|---|---|---|

| N-linoleoyl glycine (Lin-GLY) | 20 | ~ -34 |

| N-docosahexaenoyl glycine (DHA-GLY) | 20 | ~ -34 |

Interestingly, while both compounds showed similar efficacy on the human channel isoform, Lin-GLY was found to be less effective than DHA-GLY in activating a guinea-pig-like IKs channel and in shortening the action potential duration in ex vivo guinea pig hearts. nih.govdiva-portal.org This suggests that species-specific differences in the channel subunits, particularly KCNE1, may influence the activity of N-linoleoyl glycine. nih.gov

Contribution to Intracellular Calcium Ion Mobilization

N-acyl amino acids as a class are recognized for their role in modulating intracellular calcium ion (Ca²⁺) mobilization. nih.govavantiresearch.com While direct, extensive studies on N-linoleoyl glycine's specific role are limited, research on structurally related N-acyl amides provides context. For example, various N-acyl GABA compounds, including N-linoleoyl GABA, have been shown to cause significant calcium mobilization in HEK cells expressing the transient receptor potential vanilloid 1 (TRPV1) channel. frontiersin.org Furthermore, N-arachidonoyl glycine (NAraGly), another prominent N-acyl amino acid, has been demonstrated to increase intracellular calcium levels, an effect potentially mediated by G protein-coupled receptors like GPR18 and GPR55. nih.gov These findings suggest that N-linoleoyl glycine may also contribute to calcium signaling pathways, although the specific receptors and mechanisms remain to be fully elucidated.

Endogenous Distribution and Physiological Significance in Animal Models

Tissue-Specific Concentrations and Distribution Patterns in Vertebrate and Invertebrate Systems (e.g., Lung, Skin, Kidney, Liver, Ovaries, Small Intestine, Central Nervous System)

N-linoleoyl glycine is an endogenous lipid molecule found across a range of animal species, from invertebrates to vertebrates. diva-portal.orgnih.govplos.org Targeted lipidomics has confirmed its presence in various tissues, indicating broad physiological roles.

In vertebrate systems, N-linoleoyl glycine has been detected throughout the central nervous system (CNS) and in several peripheral tissues. diva-portal.org A study mapping its distribution found the highest concentrations in the lung, skin, kidney, liver, ovaries, and small intestine, with levels ranging from approximately 90 to 400 pmol/gram of dry tissue weight. diva-portal.org

| Tissue | Concentration Range (pmol/g dry tissue weight) |

|---|---|

| Lung | ~90 - 400 |

| Skin | |

| Kidney | |

| Liver | |

| Ovaries | |

| Small Intestine |

The presence of N-linoleoyl glycine is not limited to mammals. It has also been identified in the invertebrate model organism Drosophila melanogaster (the fruit fly). nih.govplos.orgresearchgate.net Studies analyzing third instar larvae of different strains (Oregon-RS, Canton-S, and w¹¹¹⁸) consistently detected N-linoleoyl glycine, with concentrations around 9.7 to 15.5 pmol/g of tissue. plos.org This discovery in an evolutionarily distant organism suggests a conserved role for this N-acyl amide in fundamental biological processes. nih.govplos.org

Implications for Barrier Function and Immune Responses in Dermal and Pulmonary Tissues

The notable concentrations of N-linoleoyl glycine in the skin and lungs point towards its potential involvement in local barrier function and immune modulation in these tissues. diva-portal.orgebi.ac.uk The skin and lungs represent critical interfaces between the body and the external environment, requiring robust defense and regulatory mechanisms.

The biosynthesis of N-acyl glycines, including N-linoleoyl glycine, can be mediated by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2). ebi.ac.uk The expression pattern of the hGLYATL2 enzyme in humans shows high levels in the skin and trachea. ebi.ac.uk This localization of the synthetic machinery in tissues where N-acyl glycines are abundant further supports the hypothesis that these molecules play a significant role in the barrier function and/or immune responses of these organs. ebi.ac.uk While the precise mechanisms are still under investigation, the presence of N-linoleoyl glycine in these key tissues suggests it may contribute to maintaining homeostasis and responding to environmental stimuli or inflammatory challenges.

Proposed Role as an Intermediate in the Biosynthesis of Other Fatty Acid Amides

N-acyl amino acids (NAAAs), including N-linoleoyl glycine, are a class of lipid signaling molecules whose metabolic pathways are not yet fully understood. mdpi.com While they exhibit biological activities in their own right, there is also evidence to suggest that some N-acyl glycines may function as intermediates in the production of other fatty acid amides, such as primary fatty acid amides. diva-portal.orgnih.gov

One of the proposed pathways for the biosynthesis of primary fatty acid amides involves the initial formation of an N-acyl glycine. nih.gov For instance, N-oleoyl glycine has been suggested to be a precursor for the primary fatty acid amide, oleamide. diva-portal.orgnih.gov This proposed biosynthetic route involves the creation of an amide bond between the fatty acid and glycine, which is then followed by the oxidative cleavage of the N-acyl glycine by the enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.gov While this has been specifically proposed for oleamide, it raises the possibility of a similar pathway for other primary fatty acid amides derived from their corresponding N-acyl glycines.

The biosynthesis of N-acyl glycines themselves can occur through several proposed mechanisms. One major pathway involves the direct condensation of a fatty acyl-CoA, such as linoleoyl-CoA, with glycine, a reaction catalyzed by an acyl-CoA:glycine N-acyltransferase (ACGNAT). nih.gov The human enzyme glycine N-acyltransferase-like 2 (GLYATL2) has been identified as capable of synthesizing various N-acyl glycines, showing a preference for oleoyl-CoA but also utilizing other long-chain acyl-CoAs. ebi.ac.uk This enzyme is specific to glycine as the amino acid acceptor. ebi.ac.uk Another potential, though less direct, route for the formation of some N-acyl glycines is through the oxidative metabolism of N-acyl ethanolamines. For example, N-arachidonoyl glycine can be generated from the corresponding N-arachidonoylethanolamine (anandamide) via sequential reactions involving alcohol dehydrogenase and aldehyde dehydrogenase. mdpi.com

While the role of N-linoleoyl glycine as a direct intermediate in the biosynthesis of other fatty acid amides is still an area of active investigation, the established pathways for related N-acyl glycines provide a strong basis for this hypothesis. Further research is needed to fully elucidate the specific enzymes and conditions under which N-linoleoyl glycine might be converted into other bioactive amides in various tissues. mdpi.com

Analytical Methodologies for N Linoleoyl Glycine Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating N-linoleoyl glycine (B1666218) from other lipids and matrix components. Reversed-phase liquid chromatography, which separates molecules based on their hydrophobicity, is the predominant technique employed for N-acyl glycines.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-acyl glycines. mdpi.com The separation is primarily based on the interaction between the compound's acyl chain and the stationary phase of the chromatography column. nih.gov

Researchers have developed various reversed-phase HPLC methods to separate different N-acyl glycines. nih.gov For instance, one method utilized a C30 YMC carotenoid column with a mobile phase consisting of methanol (B129727) and water, both containing 10 mM ammonium (B1175870) acetate (B1210297) to aid ionization. A linear gradient increasing the methanol concentration was employed to elute the compounds. frontiersin.org Another approach used a Phenomenex C18 column with a faster gradient for separation. frontiersin.org The separation of these compounds allows for the distinction between closely related N-acyl glycines based on the length and saturation of their fatty acid chains. frontiersin.orgfrontiersin.org

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | YMC Cartenoid (C30) | Phenomenex C18 |

| Column Dimensions | 4.6 × 150 mm | 4.6 × 100 mm |

| Particle Size | 5 µm | 2.6 µm |

| Mobile Phase A | Methanol with 10 mM ammonium acetate | Methanol with 10 mM ammonium acetate |

| Mobile Phase B | Water with 10 mM ammonium acetate | Water with 10 mM ammonium acetate |

| Gradient | 90% to 100% A over 15 min | 80% to 100% A over 5 min |

| Flow Rate | 1 mL/min | 1 mL/min |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to provide higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. waters.com UPLC systems are increasingly applied to the analysis of acylglycines for the diagnosis of inherited metabolic disorders and for comprehensive metabolite profiling. researchgate.netnih.gov A UPLC-based method, for example, allows for the separation of derivatized amino acids on a bridged ethyl hybrid (BEH) C18 column. waters.com The enhanced separation capabilities of UPLC are particularly valuable for resolving complex mixtures of lipid isomers in biological extracts. nih.gov While many studies focus on a range of acylglycines, these methods are directly applicable to the analysis of N-linoleoyl glycine. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC) for N-Acyl Glycine Separation

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry is the definitive tool for the detection and quantification of N-linoleoyl glycine, offering high sensitivity and specificity. It is almost always coupled with a liquid chromatography system (LC-MS).

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying specific lipids like N-linoleoyl glycine in complex biological samples. frontiersin.orgnih.gov This technique involves selecting a specific parent ion (or precursor ion) corresponding to the mass of N-linoleoyl glycine, fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise. frontiersin.org

For N-acyl glycines, detection is often performed in negative ion mode. The parent ion is the deprotonated molecule [M-H]⁻. A characteristic fragmentation involves the loss of the glycine head group, resulting in a common product ion at a mass-to-charge ratio (m/z) of 74. frontiersin.org This specific transition can be used to selectively monitor for all N-acyl glycines, with chromatographic separation providing the specificity for the linoleoyl species.

| Compound | Parent Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

|---|---|---|---|---|

| N-Linoleoyl Glycine | 338.3 (calculated) | 74 | 20 | Negative ESI |

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like N-acyl amino acids. mdpi.com It is commonly used as the ion source in LC-MS analyses of these compounds. scielo.brnih.gov ESI allows the molecules to be transferred from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation. For N-acyl glycines, ESI is typically performed in negative ion mode (ESI-), which readily deprotonates the carboxylic acid moiety of the glycine, forming the [M-H]⁻ ion necessary for mass analysis. frontiersin.orgnih.gov ESI-MS has been used to characterize N-acyl glycine surfactants, where the m/z for linoleoyl glycine was identified as 336. scielo.br It should be noted that the reported m/z can vary slightly based on instrumentation and whether it represents the monoisotopic mass or the average mass.

Developing a quantitative method for N-linoleoyl glycine in biological matrices such as brain or plasma requires robust sample preparation and a validated LC-MS/MS assay. nih.govresearchgate.net The process typically involves lipid extraction from the homogenized tissue or plasma, often using a liquid-liquid extraction procedure. nih.gov

Research has demonstrated the ability to quantify N-acyl glycines in various tissues. For example, a study investigating the effects of the environmental toxin acrolein utilized HPLC-MS/MS to measure changes in N-linoleoyl glycine levels in mouse tissues. iu.edu The results showed a significant increase in N-linoleoyl glycine in both the trigeminal ganglia (TG) and the trigeminal nucleus caudalis (TNC) after chronic exposure to acrolein. iu.edu Another study detected N-linoleoyl glycine in the central nervous system and other tissues, including the lungs, skin, kidneys, liver, and ovaries, with concentrations ranging from approximately 90 to 400 pmol/gram of dry tissue weight. diva-portal.org While some methods are developed for a class of compounds, like the HPLC-MS/MS method for N-oleoyl glycine and N-oleoyl alanine (B10760859), they are shown to be robust and reliable for quantifying N-acyl amino acids in mouse brain and plasma, with high recovery rates exceeding 90%. nih.govnih.govresearchgate.net

| Biological Matrix | Finding | Analytical Technique | Source |

|---|---|---|---|

| Mouse Trigeminal Ganglia (TG) | Levels increased after chronic acrolein exposure. | HPLC-MS/MS | iu.edu |

| Mouse Trigeminal Nucleus Caudalis (TNC) | Levels increased after chronic acrolein exposure. | HPLC-MS/MS | iu.edu |

| Various Rat Tissues (Lung, Skin, Kidney, etc.) | Detected at concentrations of ~90-400 pmol/g. | Mass Spectrometry | diva-portal.org |

| Mouse Brain and Plasma | Methods developed for N-acyl amino acid quantification with >90% recovery. | HPLC-MS/MS | nih.govresearchgate.net |

Quantitative Method Development for N-Linoleoyl Glycine in Biological Matrices (e.g., Mouse Brain, Plasma)

Optimization of Extraction Procedures for N-Acyl Glycines

The initial and critical step in the analysis of N-acyl glycines, including N-linoleoyl glycine, is their efficient extraction from biological samples. The choice of extraction method significantly impacts the recovery and purity of the target analytes.

Liquid-liquid extraction (LLE) is a commonly employed technique. Optimization of LLE parameters such as the type of organic solvent, the molarity of any acid used, and the ionic strength of the aqueous phase is essential to maximize the extraction efficiency of N-acyl glycines. mdpi.com For instance, a two-phase Folch extraction method, using a mixture of chloroform (B151607) and methanol, has been shown to be more effective for lipid extraction from hair samples compared to a one-phase method, yielding a much broader coverage of lipid species, including N-acyl amino acids. uantwerpen.be Another approach involves protein precipitation with acetonitrile (B52724), which offers a simple and effective monophasic extraction for analytes like N-linoleoyl ethanolamide from biofluids. researchgate.net

Solid-phase extraction (SPE) is another valuable technique used for the isolation and purification of N-acyl glycines from complex mixtures. researchgate.net This method can be tailored to selectively retain and then elute the N-acyl glycines, thereby reducing matrix effects and improving the sensitivity of subsequent analyses.

Derivatization is a strategy sometimes employed to enhance the detectability of N-acyl glycines. For example, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been used to improve the sensitivity of liquid chromatography-mass spectrometry (LC-MS) for the detection of N-acyl glycines in plasma and urine. nih.govacs.org This reaction is rapid and can be performed in an aqueous solution without a quenching step. nih.govacs.org Another derivatization agent, 2,4′-dibromoacetophenone, converts N-acyl amino acids into 4′-bromophenacyl esters, which are suitable for spectrophotometric detection. mdpi.com

The table below summarizes various extraction and derivatization methods used for N-acyl glycines.

| Method | Description | Sample Matrix | Key Advantages |

| Liquid-Liquid Extraction (LLE) | Utilizes immiscible solvents to partition analytes based on their relative solubilities. The Folch method (chloroform/methanol) is a classic example. uantwerpen.be | Various biological tissues and fluids | Effective for broad lipid profiling. uantwerpen.be |

| Solid-Phase Extraction (SPE) | Employs a solid sorbent to selectively adsorb and then elute the target analytes. researchgate.net | Urine, plasma | Provides sample cleanup and concentration, reducing matrix effects. researchgate.net |

| Protein Precipitation | Uses a solvent like acetonitrile to precipitate proteins, releasing small molecules into the supernatant. researchgate.net | Biofluids | Simple and rapid sample preparation. researchgate.net |

| Derivatization with 3-Nitrophenylhydrazine (3-NPH) | Chemical modification to enhance LC-MS sensitivity. nih.govacs.org | Plasma, urine | Increases detection sensitivity for LC-MS analysis. nih.govacs.org |

| Derivatization with 2,4′-Dibromoacetophenone | Forms UV-absorbing esters for spectrophotometric detection. mdpi.com | Surfactant samples | Enables UV/Vis detection. mdpi.com |

Validation of Assay Sensitivity, Selectivity, Bias, and Precision

Once an analytical method is developed, it must be rigorously validated to ensure the reliability and accuracy of the results. Key validation parameters include sensitivity, selectivity, bias, and precision.

Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for N-oleoyl glycine and N-oleoyl alanine reported high recovery (over 90%) for low-level analytes. nih.govresearchgate.netnih.gov

Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample. This is particularly important in complex lipidomics analyses where isobaric interferences can occur. Chromatographic separation, such as that achieved with HPLC, is crucial for separating analytes from interfering substances before they enter the mass spectrometer. researchgate.net

Bias and Precision are measures of the accuracy and reproducibility of the method. Bias refers to the closeness of the measured value to the true value, while precision describes the variability of repeated measurements. For a validated HPLC-MS/MS method for N-oleoyl glycine, the bias and precision were determined to be within ±20%. nih.govresearchgate.netnih.gov Similarly, a method for urinary acylglycines reported within- and between-run imprecision CVs of less than 10%. researchgate.net Linearity of the method, assessed by generating a calibration curve, is also a critical aspect of validation. researchgate.netasianpubs.org

The following table outlines the key validation parameters and typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Sensitivity (LOD/LOQ) | The lowest concentration of an analyte that can be reliably detected and quantified. | Dependent on the specific application and instrumentation. |

| Selectivity | The ability to differentiate the analyte from other sample components. | No significant interference at the analyte's retention time and m/z. |

| Bias (Accuracy) | Closeness of the measured value to the true value. | Often within ±15-20% of the nominal concentration. nih.govresearchgate.netnih.gov |

| Precision (Repeatability & Reproducibility) | The degree of agreement among a series of measurements. | Coefficient of variation (CV) typically less than 15-20%. researchgate.net |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. nih.gov |

| Recovery | The efficiency of the extraction procedure. | High recovery is desirable, often >80-90%. nih.govresearchgate.netnih.gov |

| Stability | The chemical stability of the analyte in the sample matrix under different storage and processing conditions. acs.org | Analyte concentration should remain within a specified percentage of the initial value. acs.org |

Application of Targeted Lipidomics for Endogenous N-Acyl Amide Identification and Quantification

Targeted lipidomics has emerged as a powerful strategy for the identification and quantification of specific lipid molecules, including N-linoleoyl glycine and other N-acyl amides, in biological samples. pnas.orgosti.gov This approach offers high sensitivity and specificity, making it ideal for studying low-abundance signaling lipids. pnas.org

The general workflow for targeted lipidomics involves:

Sample Preparation: Extraction and purification of lipids from the biological matrix.

LC-MS/MS Analysis: Separation of the lipid extracts by liquid chromatography followed by detection and fragmentation using tandem mass spectrometry. nih.gov Multiple reaction monitoring (MRM) is a common acquisition mode used for quantification in targeted lipidomics, where specific precursor-to-product ion transitions for each analyte are monitored. nih.govnih.gov

Data Analysis: Peak integration and quantification against a standard curve.

This targeted approach has been successfully used to identify and quantify a wide range of N-acyl amino acids in various tissues, including the brain. pnas.orgnih.govnih.gov For example, a targeted lipidomics screen of brain tissue led to the identification of several known N-acyl amides and a previously unexplored constituent, oleoyl (B10858665) serine. pnas.org In another study, a targeted lipidomics approach successfully identified 50 novel endogenous acyl amino acids in rat brain. nih.gov

Stable Isotope Labeling Techniques for Metabolic Flux Analysis

Stable isotope labeling is a powerful tool for investigating the dynamics of metabolic pathways. By introducing atoms with a higher mass (e.g., ¹³C, ¹⁵N) into a biological system, researchers can trace their incorporation into various metabolites, providing insights into their synthesis and turnover rates. mdpi.comcreative-proteomics.com

Tracing of Carbon Atoms (e.g., ¹³C) to Elucidate Biosynthetic Pathways

In the context of N-linoleoyl glycine, ¹³C-labeling studies can be designed to elucidate its biosynthetic pathways. For example, by providing cells or organisms with ¹³C-labeled linoleic acid or ¹³C-labeled glycine, the incorporation of the heavy isotope into N-linoleoyl glycine can be monitored over time using mass spectrometry. researchgate.net This allows for the determination of the rate of synthesis and the identification of precursor molecules.

Metabolic flux analysis (MFA) combines stable isotope labeling data with a stoichiometric model of metabolic pathways to calculate the rates (fluxes) of intracellular reactions. vanderbilt.eduresearchgate.net This provides a quantitative understanding of how nutrients are utilized and converted within the cell. For instance, ¹³C flux analysis can distinguish between different metabolic routes and quantify their relative contributions to the production of a particular metabolite. mdpi.com

Use of Synthetic Standards and Internal Standards in Analytical Validation

The use of standards is fundamental to the accuracy and reliability of quantitative analytical methods.

Synthetic standards of N-linoleoyl glycine and other N-acyl glycines are essential for the unambiguous identification and quantification of these compounds in biological samples. nih.govusf.edu They are used to confirm the identity of endogenous compounds by comparing their chromatographic retention times and mass spectrometric fragmentation patterns. nih.govusf.edu Synthetic standards are also used to generate calibration curves for accurate quantification. nih.gov

Internal standards (IS) are compounds that are structurally similar to the analyte but have a different mass, often due to the incorporation of stable isotopes (e.g., deuterated or ¹³C-labeled analogs). researchgate.netbiorxiv.org An internal standard is added to the sample at a known concentration at the beginning of the analytical procedure. biorxiv.org It co-elutes with the analyte and experiences similar extraction efficiencies and ionization suppression/enhancement effects in the mass spectrometer. By normalizing the signal of the analyte to the signal of the internal standard, variations introduced during sample preparation and analysis can be corrected for, leading to more accurate and precise quantification. researchgate.netbiorxiv.org For example, N-arachidonoylglycine-d₈ is used as an internal standard for the quantification of N-acyl glycines. researchgate.netnih.gov

Data Analysis and Interpretation in N-Linoleoyl Glycine Lipidomics Studies

The data generated from lipidomics experiments, particularly those employing mass spectrometry, are complex and require sophisticated data analysis strategies for meaningful interpretation.

The initial step in data processing involves peak extraction and identification. Software tools are used to detect chromatographic peaks, and the corresponding mass spectra are compared to libraries of known compounds or to the fragmentation patterns of synthetic standards for identification. acs.org

For quantitative analysis, the area under the chromatographic peak for each analyte is integrated and compared to a standard curve. nih.gov When an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification. biorxiv.org

Statistical analysis is then employed to identify significant differences in the levels of N-linoleoyl glycine and other lipids between different experimental groups. Common statistical methods include t-tests, analysis of variance (ANOVA), and multivariate statistical analyses such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA). acs.orgmetwarebio.com These multivariate methods are particularly useful for identifying patterns and potential biomarkers in large datasets. metwarebio.com

Pathway enrichment analysis can be used to map the identified lipids to known metabolic pathways, providing insights into the biological processes that are altered in a particular condition. metwarebio.com Software platforms like LipidOne can facilitate this type of analysis by integrating lipidomics data with pathway databases. lipidone.eu

The interpretation of the data should always be done in the context of the biological question being addressed. For example, changes in N-linoleoyl glycine levels could be correlated with a specific physiological state or disease, suggesting a potential role for this lipid in that condition.

Research Models and Experimental Approaches in N Linoleoyl Glycine Studies

Cellular and Subcellular Model Systems

Use of N18TG2 Neuroblastoma Cells for Fatty Acid Amide Metabolism Studies

Mouse neuroblastoma N18TG2 cells serve as a crucial model system for investigating the metabolism of fatty acid amides, including N-acyl glycines. nih.govusf.edu These cells are known to produce N-oleoylglycine and other related compounds, making them suitable for studying the biosynthetic and degradative pathways of these molecules. usf.edusemanticscholar.org

Research using N18TG2 cells has provided significant insights into the enzymes involved in N-acyl glycine (B1666218) metabolism. Studies have shown that these cells express peptidylglycine α-amidating monooxygenase (PAM), an enzyme implicated in the conversion of N-acylglycines to primary fatty acid amides. usf.edusemanticscholar.org Inhibition of PAM in N18TG2 cells leads to an accumulation of N-oleoylglycine, supporting its role as a precursor in this metabolic pathway. semanticscholar.org Furthermore, investigations have identified glycine N-acyltransferase-like 3 (GLYATL3) as the enzyme responsible for the formation of long-chain N-acylglycines in these cells. indexcopernicus.com Knockdown of the GLYATL3 gene in N18TG2 cells resulted in reduced levels of N-palmitoyl glycine and N-oleoyl glycine. nih.gov

Table 1: Key Enzymes in N-Acyl Glycine Metabolism Studied in N18TG2 Cells

| Enzyme | Function | Reference |

| Peptidylglycine α-amidating monooxygenase (PAM) | Catalyzes the oxidative cleavage of N-acylglycines. | nih.govusf.edu |

| Glycine N-acyltransferase-like 3 (GLYATL3) | Mediates the formation of long-chain N-acylglycines. | nih.govindexcopernicus.com |

Macrophage Cell Lines (e.g., RAW 264.7) for Inflammation Research

The mouse macrophage cell line RAW 264.7 is a widely utilized in vitro model for studying inflammatory processes and the anti-inflammatory effects of various compounds, including N-linoleoyl glycine. nih.govresearchgate.net These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators. researchgate.netmbl.or.kr

Studies have demonstrated that N-linoleoyl glycine can modulate the inflammatory response in RAW 264.7 cells. A key finding is that N-linoleoyl glycine stimulates the production of 15-deoxy-Δ¹²,¹⁴-prostaglandin-J2 (15d-PGJ2), a potent anti-inflammatory and inflammation-resolving eicosanoid. nih.govnih.gov This effect was observed in a concentration-dependent manner. nih.gov The ability of N-linoleoyl glycine and its structural analogs to stimulate 15d-PGJ2 production in RAW 264.7 cells is used as a measure of their potential anti-inflammatory activity. nih.govnih.gov For instance, a comparison of different N-linoleoyl amino acid conjugates revealed that the D-alanine derivative was the most potent in stimulating 15d-PGJ2 production, highlighting the stereospecificity of this action. nih.govnih.gov

Table 2: Effect of N-Linoleoyl Glycine on RAW 264.7 Macrophages

| Biological Effect | Key Findings | Reference |

| Stimulation of 15d-PGJ2 | N-linoleoyl glycine robustly stimulates the production of the anti-inflammatory prostaglandin (B15479496) 15d-PGJ2. | nih.govnih.gov |

| Structure-Activity Relationship | The anti-inflammatory activity is influenced by the amino acid conjugate, with D-alanine showing high activity. | nih.govnih.gov |

Xenopus Oocytes for Ion Channel Functionality Studies

Xenopus laevis oocytes are a versatile and widely used expression system for studying the function and modulation of ion channels and receptors. scienceopen.comresearchgate.nettaylorfrancis.com Their large size facilitates the injection of mRNA or cDNA encoding specific proteins, and they efficiently translate these genetic materials into functional proteins that can be studied using electrophysiological techniques. researchgate.nettaylorfrancis.com While direct studies focusing on the effect of N-linoleoyl glycine on ion channels in Xenopus oocytes are limited in the provided search results, this model system is highly relevant for such investigations. For example, a study examined the effects of linoleoyl glycine on Cav1.2 channels expressed in Xenopus oocytes. biorxiv.org Given that other N-acyl amino acids have been shown to modulate various ion channels, the Xenopus oocyte system presents a valuable platform for future research into the specific ion channel targets of N-linoleoyl glycine. nih.gov

In Vitro Enzyme Assays for Characterizing N-Linoleoyl Glycine Biosynthesis and Degradation Enzymes

In vitro enzyme assays are fundamental for characterizing the specific enzymes involved in the biosynthesis and degradation of N-linoleoyl glycine. These assays allow for the detailed study of enzyme kinetics, substrate specificity, and the identification of inhibitors or activators.

For biosynthesis, research has pointed to two potential pathways for N-acyl amino acids. One involves the direct condensation of a fatty acid with an amino acid, a reaction that can be catalyzed by enzymes like cytochrome c. researchgate.netmdpi.com Another pathway involves glycine N-acyltransferases, such as human glycine N-acyltransferase-like 2 (hGLYATL2), which can synthesize N-acyl glycines from an acyl-CoA and glycine. researchgate.netmdpi.com

Regarding degradation, fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the breakdown of many fatty acid amides. nih.govnih.gov While the provided information primarily focuses on the degradation of other N-acyl amino acids by FAAH, it is a likely candidate for N-linoleoyl glycine hydrolysis. Additionally, the enzyme PM20D1 has been identified to hydrolyze N-acyl amino acids, and studies have shown that certain synthetic analogs of N-acyl amino acids are resistant to its enzymatic degradation. nomuraresearchgroup.com

In Vivo Animal Models for Mechanistic Investigations

Murine Models for Studying Inflammatory Processes (e.g., Mouse Peritonitis Assay)

Murine models are instrumental in understanding the physiological effects of N-linoleoyl glycine in a whole-organism context. The mouse peritonitis assay is a well-established in vivo model for assessing anti-inflammatory activity. nih.govresearchgate.net This assay involves inducing inflammation in the peritoneal cavity of mice, typically by injecting a pro-inflammatory agent like zymosan or thioglycollate. nih.govplos.org The subsequent migration of leukocytes into the peritoneal cavity is a hallmark of the inflammatory response, and the inhibition of this migration is a key indicator of a compound's anti-inflammatory potential. nih.gov

Studies using the mouse peritonitis model have demonstrated the potent anti-inflammatory effects of N-linoleoyl glycine. When administered orally to mice, N-linoleoyl glycine was shown to significantly reduce leukocyte migration into the peritoneal cavity. nih.govnih.gov Furthermore, peritoneal cells harvested from mice treated with N-linoleoyl glycine exhibited increased production of the inflammation-resolving eicosanoid 15d-PGJ2. nih.govnih.gov These findings from the in vivo model corroborate the results observed in the in vitro studies with RAW 264.7 cells, providing strong evidence for the anti-inflammatory and pro-resolving properties of N-linoleoyl glycine. nih.gov Another study noted that in a murine model of LPS-induced preterm labor, uterine tissue levels of several N-acyl glycines, including N-linoleoyl glycine, were increased. oup.com

Table 3: Findings from the Mouse Peritonitis Assay with N-Linoleoyl Glycine

| Parameter Measured | Observation | Reference |

| Leukocyte Migration | Significantly reduced following oral administration of N-linoleoyl glycine. | nih.govnih.gov |

| 15d-PGJ2 Production | Peritoneal cells from treated mice showed elevated levels of this anti-inflammatory prostaglandin. | nih.govnih.gov |

Rodent Models for Investigating N-Acyl Amino Acid Roles in Neurobiological Processes (e.g., Brain, Spinal Cord)

Rodent models, particularly mice and rats, are instrumental in studying the neurobiological effects of N-acyl amino acids, including N-linoleoyl glycine. These models allow for the investigation of these lipids in complex physiological and pathological processes within the central nervous system.

One key application of rodent models is in the study of pain and inflammation. For instance, N-linoleoyl glycine has been examined in a mouse peritonitis model, where it demonstrated anti-inflammatory activity by reducing leukocyte migration. nih.govnih.gov This effect is similar to that observed with N-arachidonoylglycine, another well-studied NAAA. nih.gov Furthermore, studies on rodent models of neuropathic pain have shown that certain NAAAs can reduce allodynia, highlighting their potential as analgesics. mdpi.com

Traumatic brain injury (TBI) is another area where rodent models have proven valuable. In a mouse model of mild TBI, elevated levels of N-oleoylglycine, a structurally similar NAAA, were observed in the insula. nih.govacs.org Subsequent treatment with N-oleoylglycine in these mice normalized motor impairments, and ameliorated TBI-induced hyperalgesia, allodynia, and behavioral changes. nih.govacs.org These findings suggest a neuroprotective role for certain N-acyl glycines.

Moreover, rodent models are crucial for understanding the metabolic pathways of NAAAs. Studies using fatty acid amide hydrolase (FAAH) knockout mice have been pivotal in identifying new NAAAs and understanding the role of FAAH in their degradation. mdpi.comfrontiersin.org Lipidomics analysis of brain tissue from these mice has revealed complex, region-specific changes in NAAA levels, providing insights into their localized functions. mdpi.com For example, in a rat model, exposure to the environmental toxin acrolein led to significant alterations in the levels of various N-acyl glycines, including N-linoleoyl glycine, in the trigeminal ganglia and trigeminal nucleus caudalis, suggesting their involvement in headache and pain pathways. iu.edu

Table 1: Examples of Rodent Models in N-Acyl Amino Acid Research

| Model System | Research Focus | Key Findings Related to N-Acyl Amino Acids |

| Mouse Peritonitis Model | Inflammation | N-linoleoyl glycine reduces leukocyte migration. nih.govnih.gov |

| Mouse Mild Traumatic Brain Injury (mTBI) Model | Neuroprotection | Elevated levels of N-oleoylglycine post-injury; treatment ameliorates behavioral deficits. nih.govacs.org |

| Rat Neuropathic Pain Model | Analgesia | Certain NAAAs reduce allodynia. mdpi.com |

| FAAH Knockout Mice | Metabolism and Degradation | Revealed the role of FAAH in degrading NAAAs and led to the discovery of new family members. mdpi.comfrontiersin.org |

| Rat Acrolein Exposure Model | Toxin-Induced Pathology | Altered levels of N-linoleoyl glycine in trigeminal tissues, implicating it in pain signaling. iu.edu |

Invertebrate Models (e.g., Drosophila melanogaster) for Conserved Lipid Signaling Pathway Research

The fruit fly, Drosophila melanogaster, has emerged as a powerful invertebrate model for studying conserved lipid signaling pathways, including those involving N-acyl amides like N-linoleoyl glycine. plos.orgcore.ac.uknih.gov Its genetic tractability, short life cycle, and the conservation of many metabolic pathways with mammals make it an excellent system for dissecting the fundamental biology of these molecules. nih.gov

Targeted lipidomics studies have successfully identified and quantified a wide range of N-acyl amides in Drosophila larvae, including N-linoleoyl glycine. plos.orgnih.govresearchgate.net These studies have demonstrated the presence of a diverse repertoire of these lipids, suggesting that their signaling roles are evolutionarily ancient. plos.orgnih.gov For example, a comprehensive analysis of third instar larvae identified 45 different N-acyl amides, highlighting the complexity of this lipid family even in invertebrates. plos.orgnih.gov

Researchers have compared the lipid profiles of different "wild-type" Drosophila strains, such as Oregon-RS, Canton-S, and w1118, to validate the presence and quantify the levels of specific N-acyl amides, including N-linoleoyl glycine. plos.org This comparative approach helps to establish a baseline for the endogenous levels of these lipids and provides a foundation for future genetic manipulation studies. plos.org

Furthermore, Drosophila models are being used to investigate the biosynthesis and metabolism of N-acyl amides. core.ac.uk The presence of genes encoding for putative N-acyltransferases in the Drosophila genome suggests that the enzymatic machinery for their production is conserved. nih.gov By manipulating these genes, researchers can explore their specific roles in the synthesis of N-linoleoyl glycine and other related compounds. Studies have also investigated the impact of dietary factors on the N-acyl amide profile in Drosophila, providing insights into how environmental inputs can influence lipid signaling. researchgate.net

Table 2: N-linoleoyl glycine Levels in Different Drosophila melanogaster Strains

| Strain | N-linoleoyl glycine (pmol/g tissue) |

| Oregon-RS | 12.7 ± 1.81 |

| Canton-S | 15.5 ± 6.77 |

| w1118 | 9.7 ± 1.68 |

| Data from a targeted lipidomics analysis of third instar larvae. plos.org |

Genomic and Proteomic Approaches in N-Linoleoyl Glycine Research

Genomic and proteomic techniques are essential for dissecting the molecular machinery behind N-linoleoyl glycine synthesis and function. These approaches allow for the identification and characterization of the enzymes and genes involved in the metabolism of N-acyl glycines.

siRNA Knockdown Experiments for Enzyme Function Elucidation

Small interfering RNA (siRNA) knockdown experiments are a powerful tool for elucidating the function of specific enzymes in the biosynthesis of N-acyl glycines. By transiently silencing the expression of a target gene, researchers can observe the resulting changes in the cellular lipidome.

A key enzyme family implicated in the synthesis of long-chain N-acylglycines is the Glycine N-acyltransferase-like (GLYATL) family. mdpi.comlvhn.org For instance, siRNA-mediated knockdown of GLYATL3 in N18TG2 neuroblastoma cells resulted in a significant decrease in the levels of N-acylglycines. lvhn.orgresearchgate.net Specifically, the levels of N-oleoylglycine and N-palmitoylglycine were substantially reduced, providing strong evidence for the role of GLYATL3 in their formation. researchgate.net This approach helps to confirm the enzymatic activity of putative N-acyltransferases and their substrate specificity in a cellular context. mdpi.comlvhn.org

Similar knockdown strategies have been employed to study other enzymes involved in amide bond formation, such as arylamine N-acetyltransferases (NATs). nih.govnih.gov While not directly shown for N-linoleoyl glycine, these studies demonstrate the utility of siRNA in dissecting the roles of various acyltransferases in cell biology, which can be applied to the study of N-linoleoyl glycine biosynthesis. nih.govnih.govresearchgate.net

Gene Expression Analysis (e.g., mRNA levels of GLYATL2) related to N-Acyl Glycine Synthesis

Analyzing the messenger RNA (mRNA) expression levels of genes encoding for putative N-acyltransferases provides valuable insights into the tissue-specific synthesis of N-acyl glycines. This approach helps to correlate the presence of these lipids with the expression of the enzymes responsible for their production.

Human Glycine N-acyltransferase-like 2 (hGLYATL2) has been identified as an enzyme that synthesizes various N-acyl glycines. nih.govdiva-portal.org Studies on recombinantly expressed hGLYATL2 have shown that it can efficiently conjugate various medium- and long-chain acyl-CoAs to glycine, with a preference for oleoyl-CoA. nih.govdiva-portal.orgnih.gov Analysis of hGLYATL2 mRNA expression has revealed its distribution in different human tissues. The highest expression is found in the salivary gland and trachea, with detectable levels also in the spinal cord and skin fibroblasts. nih.govdiva-portal.org This expression pattern, coupled with the identification of high levels of N-acyl glycines in tissues like the skin and lung, suggests a potential role for these lipids in barrier function and immune responses. nih.gov

The localization of the hGLYATL2 enzyme to the endoplasmic reticulum further informs our understanding of where N-acyl glycine synthesis occurs within the cell. nih.govdiva-portal.org By correlating gene expression data with lipidomic profiles, researchers can build a more complete picture of the regulation and function of N-linoleoyl glycine and other NAAAs in different physiological contexts.

Lipidomics Profiling and its Integration with Other Omics Data

Lipidomics, the large-scale study of lipids, is a cornerstone of N-linoleoyl glycine research. Targeted lipidomics approaches, often utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), allow for the precise identification and quantification of N-linoleoyl glycine and a wide array of other N-acyl amides in biological samples. iu.eduplos.orgnih.govresearchgate.net